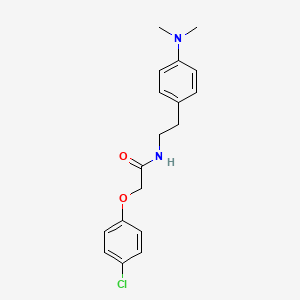

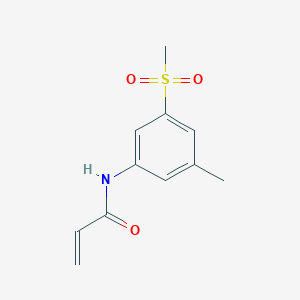

2-(4-chlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-chlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide” is also known as Meclofenoxate . It is a central nervous system stimulant that mainly acts on the cerebral cortex, promotes the redox of brain cells, increases the utilization of sugar, can regulate the metabolism of nerve cells, and promote the excitation of the nervous system in a state of inhibition . It is an effective drug for stimulating the spirit and inhibiting fatigue .

Synthesis Analysis

Meclofenoxate can be prepared by esterification of p-chlorophenoxyacetic acid, dimethylaminoethanol, m-xylene, and p-toluenesulfonic acid . The synthesis involves two steps: firstly, m-dichlorobenzene is adopted as a raw material and the etherification reaction is carried out to p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3, 4’-dichloro-diphenyl ether . Then, acylation reaction is carried out between the 3, 4’-dichloro-diphenyl ether and acylation reagent acetic anhydride or acetyl chloride to prepare 2-chloro-4- (4-chlorophenoxy)-hypnone .Molecular Structure Analysis

The molecular formula of the compound is C12H16ClNO3 . The molecular weight is 257.71 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Meclofenoxate include etherification and acylation . The etherification reaction is carried out to p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3, 4’-dichloro-diphenyl ether . The acylation reaction is carried out between the 3, 4’-dichloro-diphenyl ether and acylation reagent acetic anhydride or acetyl chloride to prepare 2-chloro-4- (4-chlorophenoxy)-hypnone .Physical And Chemical Properties Analysis

Meclofenoxate has a melting point of 138-140 °C and a boiling point of 180 °C (Press: 9-10 Torr) . Its density is 1.2038 (rough estimate) and refractive index is 1.5200 (estimate) . The pKa value is 8.17±0.28 (Predicted) .Aplicaciones Científicas De Investigación

- Research Findings : An amino-functionalized zirconium-based metal-organic framework (MOF) called UiO-66-NH2 demonstrated rapid adsorption of 2-methyl-4-chlorophenoxy acetic acid (MCPA) , a common herbicide. UiO-66-NH2 exhibited high adsorption capacity (up to 300.3 mg/g at 25°C) and excellent reusability without significant loss of capacity .

Adsorption of Herbicides

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-[4-(dimethylamino)phenyl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O2/c1-21(2)16-7-3-14(4-8-16)11-12-20-18(22)13-23-17-9-5-15(19)6-10-17/h3-10H,11-13H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQFLQXWKZGOSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)COC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-((4-Methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2644693.png)

![2-[(1H-Pyrazol-3-ylcarbonyl)amino]benzoic acid](/img/structure/B2644694.png)

![2-[(5-Oxo-2-pyrrolidinyl)sulfanyl]acetic acid](/img/structure/B2644699.png)

![5-[(4-Chloroanilino)methylene]-3-(4-chlorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2644700.png)

![methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2644709.png)